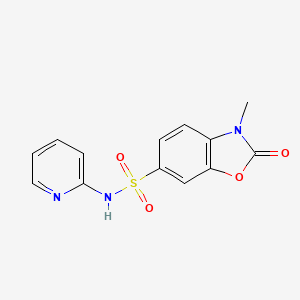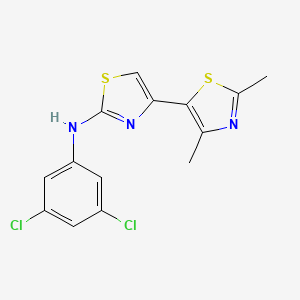
3-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-2-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-2-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes or receptors, modulating their activity. The pyridinyl group might enhance binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the pyridinyl and sulfonamide groups.
2-Oxo-2,3-dihydrobenzoxazole: Similar core structure but lacks the pyridinyl and sulfonamide groups.
N-(2-Pyridinyl)benzoxazole: Contains the pyridinyl group but lacks the sulfonamide group.
Uniqueness
3-METHYL-2-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE is unique due to the combination of the benzoxazole core with the pyridinyl and sulfonamide groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H11N3O4S |
|---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
3-methyl-2-oxo-N-pyridin-2-yl-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c1-16-10-6-5-9(8-11(10)20-13(16)17)21(18,19)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
InChI Key |
YBXVBJCIEODZBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11087293.png)
![3-amino-N-(naphthalen-1-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11087300.png)

![(5E)-N-(4-bromophenyl)-5-{1-[(4-bromophenyl)amino]ethylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxamide](/img/structure/B11087325.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087328.png)

![4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11087352.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B11087362.png)
![5-(3-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087368.png)
![N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11087371.png)

![(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087379.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenyl)carbonyl]carbamate](/img/structure/B11087383.png)
![Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11087394.png)
